Ravidasvir dihydrochloride - 1303533-81-4

Ravidasvir dihydrochloride

Catalog Number: EVT-279784
CAS Number: 1303533-81-4
Molecular Formula: C42H52Cl2N8O6
Molecular Weight: 835.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ravidasvir dihydrochloride is a potent, second-generation, pan-genotypic NS5A inhibitor with a high barrier to resistance. [, ] It was formerly known as PPI-668. [] Ravidasvir dihydrochloride is primarily recognized for its antiviral activity, specifically targeting the hepatitis C virus (HCV). [, ] It acts by inhibiting the NS5A protein, a key component in the HCV replication cycle. [, ] This makes ravidasvir dihydrochloride a valuable tool in scientific research focused on understanding HCV replication mechanisms, developing antiviral therapies, and investigating viral resistance.

Mechanism of Action

Ravidasvir dihydrochloride demonstrates its antiviral activity by targeting the NS5A protein of the hepatitis C virus (HCV). [, , ] NS5A is a crucial component in the HCV replication complex, and ravidasvir's inhibitory action disrupts this complex, effectively suppressing viral replication. [, , ] Notably, ravidasvir dihydrochloride maintains its efficacy against HCV variants that have developed resistance to other direct-acting antiviral agents (DAAs). [] This suggests a distinct binding interaction with NS5A compared to other DAAs, highlighting its potential for overcoming drug resistance.

Applications
  • Combination Therapy with Danoprevir and Ribavirin: Several studies highlight the effectiveness of ravidasvir dihydrochloride in a 12-week regimen combined with ritonavir-boosted danoprevir and ribavirin for treating treatment-naïve, non-cirrhotic patients with genotype 1 HCV infection. [, , ] This combination therapy demonstrated high sustained virological response rates (SVR12) reaching 99%, even in patients with baseline NS5A resistance-associated species. []
Future Directions
  • Exploring Novel Drug Combinations: Further research could focus on evaluating the efficacy and safety of ravidasvir dihydrochloride in combination with other direct-acting antivirals (DAAs) to identify regimens with potentially shorter treatment durations, improved tolerability, and enhanced efficacy against diverse HCV genotypes and patient populations. []

Sofosbuvir

  • Compound Description: Sofosbuvir is an antiviral medication used to treat hepatitis C virus (HCV) infection. It is a nucleotide analog inhibitor of the HCV NS5B polymerase, an enzyme essential for viral replication. []
  • Relevance: Sofosbuvir was investigated in combination with Ravidasvir dihydrochloride in a randomized controlled trial for the treatment of COVID-19. [] While both compounds exhibit antiviral activity, they belong to different classes of drugs and target distinct viral proteins. The study aimed to explore the potential synergistic effects of combining these agents.

Daclatasvir

  • Compound Description: Daclatasvir is a direct-acting antiviral agent (DAA) that inhibits the HCV NS5A protein, which is essential for viral replication. [, , , ]
  • Relevance: Daclatasvir is structurally similar to Ravidasvir dihydrochloride as both are NS5A inhibitors. [, , , ] These compounds are often studied and used in combination with other DAAs, including Sofosbuvir, to target different stages of the HCV replication cycle and achieve higher sustained virologic response rates.

Ritonavir-boosted Danoprevir

  • Compound Description: Danoprevir is an HCV NS3/4A protease inhibitor. [, ] Ritonavir is a pharmacoenhancer that inhibits the metabolism of Danoprevir, increasing its blood levels.
  • Relevance: Similar to Daclatasvir, Ritonavir-boosted Danoprevir is often used in combination with Ravidasvir dihydrochloride in the treatment of HCV. [, ] This combination targets multiple steps in the HCV replication cycle, improving efficacy.

Ribavirin

  • Compound Description: Ribavirin is an antiviral medication with a broad spectrum of activity. [, ] Its mechanism of action against HCV is not fully understood.
  • Relevance: Ribavirin has been used in combination with Ravidasvir dihydrochloride and other DAAs in the treatment of HCV. [, ] While its exact contribution to the efficacy of these regimens is unclear, it likely plays a role in preventing viral resistance.

Properties

CAS Number

1303533-81-4

Product Name

Ravidasvir dihydrochloride

IUPAC Name

methyl N-[(2S)-1-[(2S)-2-[5-[6-[2-[(2S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]pyrrolidin-2-yl]-3H-benzimidazol-5-yl]naphthalen-2-yl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate;dihydrochloride

Molecular Formula

C42H52Cl2N8O6

Molecular Weight

835.8 g/mol

InChI

InChI=1S/C42H50N8O6.2ClH/c1-23(2)35(47-41(53)55-5)39(51)49-17-7-9-33(49)37-43-22-32(46-37)29-14-13-25-19-26(11-12-27(25)20-29)28-15-16-30-31(21-28)45-38(44-30)34-10-8-18-50(34)40(52)36(24(3)4)48-42(54)56-6;;/h11-16,19-24,33-36H,7-10,17-18H2,1-6H3,(H,43,46)(H,44,45)(H,47,53)(H,48,54);2*1H/t33-,34-,35-,36-;;/m0../s1

InChI Key

JYLMWUZJMRNMDA-SPRBZRACSA-N

SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Solubility

Soluble in DMSO, not in water

Synonyms

PPI-668; PPI 668; PPI668; ASC16; ASC-16; ASC 16; BI238630; C5; Ravidasvir dihydrochloride

Canonical SMILES

CC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)C7CCCN7C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Isomeric SMILES

CC(C)[C@@H](C(=O)N1CCC[C@H]1C2=NC3=C(N2)C=C(C=C3)C4=CC5=C(C=C4)C=C(C=C5)C6=CN=C(N6)[C@@H]7CCCN7C(=O)[C@H](C(C)C)NC(=O)OC)NC(=O)OC.Cl.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.